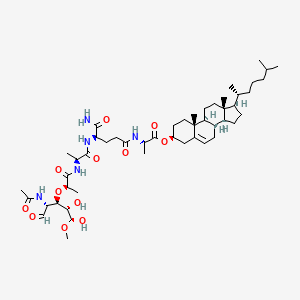
Iritone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iritone is an organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclohexene ring substituted with three methyl groups and a butenone side chain. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of Iritone typically involves several steps, including the formation of the cyclohexene ring and the introduction of the butenone side chain. Common synthetic routes include:
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Methyl Group Introduction:
Butenone Side Chain Addition: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Iritone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butenone side chain, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Iritone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Iritone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Iritone can be compared with similar compounds, such as:
1-(2,4,6-Trimethyl-3-cyclohexen-1-yl)-1-penten-3-one: This compound has a similar cyclohexene ring structure but differs in the side chain.
(2,4,6-Trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate: This compound features a piperidinylacetate group instead of a butenone side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67801-38-1 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
(E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-11,13H,8H2,1-4H3/b6-5+ |
Clave InChI |
FETSKTIMHFKZNF-AATRIKPKSA-N |
SMILES |
CC1CC(=CC(C1C=CC(=O)C)C)C |
SMILES isomérico |
CC1CC(=CC(C1/C=C/C(=O)C)C)C |
SMILES canónico |
CC1CC(=CC(C1C=CC(=O)C)C)C |
Key on ui other cas no. |
67801-38-1 |
Sinónimos |
4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(TMC)-3-B cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[(2S,4aS,6S)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one](/img/structure/B1232595.png)






![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)






